(6-Fluoropyridin-3-yl)methanamine

Catalog No.
S740424
CAS No.
205744-17-8
M.F
C6H7FN2
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Fluoropyridin-3-yl)methanamine

CAS Number

205744-17-8

Product Name

(6-Fluoropyridin-3-yl)methanamine

IUPAC Name

(6-fluoropyridin-3-yl)methanamine

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2

InChI Key

KYRWSLUCAPNJPI-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CN)F

Canonical SMILES

C1=CC(=NC=C1CN)F

(6-Fluoropyridin-3-yl)methanamine is a structurally distinct, fluorinated heterocyclic building block primarily utilized in medicinal chemistry and agrochemical development [1]. Structurally, it features a primary aminomethyl group for standard coupling reactions and a strongly electron-withdrawing fluorine atom at the 6-position of the pyridine ring. This specific substitution pattern is valued in procurement because it fundamentally alters the physicochemical properties of the pyridine core—drastically lowering its basicity, increasing lipophilicity, and blocking metabolic oxidation sites. For industrial buyers and synthetic chemists, this compound serves as a dual-purpose intermediate: it can either be retained in the final active pharmaceutical ingredient (API) to modulate pharmacokinetic profiles or used as a highly reactive electrophile for transition-metal-free nucleophilic aromatic substitution (SNAr) during late-stage library synthesis.

Substituting (6-Fluoropyridin-3-yl)methanamine with generic analogs like pyridin-3-ylmethanamine or (6-chloropyridin-3-yl)methanamine leads to critical failures in both synthetic processability and downstream performance [1]. Replacing the fluorine with a hydrogen atom restores the basicity of the pyridine nitrogen, resulting in protonation at physiological pH that severely degrades membrane permeability and introduces hERG-related cardiotoxicity risks. Conversely, substituting the fluorine with a chlorine atom drastically reduces the reactivity of the 6-position toward nucleophilic aromatic substitution (SNAr). The chloro-analog typically requires harsh conditions or expensive palladium/nickel catalysts to undergo substitution, whereas the 6-fluoro compound readily reacts with amines and alkoxides under mild, transition-metal-free conditions, significantly lowering catalyst costs and simplifying purification workflows.

Pyridine Nitrogen Basicity and Permeability Optimization

The incorporation of the strongly electronegative fluorine atom at the 6-position exerts a profound inductive electron-withdrawing effect on the pyridine ring. Based on established class-level benchmarks, 2-fluoropyridines exhibit a pKa of approximately -0.44, compared to 5.17 for unsubstituted pyridine [1]. This translates to a ~5.6 log unit reduction in basicity for the pyridine nitrogen of (6-fluoropyridin-3-yl)methanamine relative to pyridin-3-ylmethanamine. Consequently, the fluorinated pyridine remains completely unprotonated at physiological pH (7.4).

Evidence DimensionPyridine nitrogen basicity (pKa)
Target Compound DatapKa ~ -0.44 (calculated/inferred)
Comparator Or BaselinePyridin-3-ylmethanamine (pKa ~ 5.2)
Quantified Difference~5.6 log unit reduction in basicity
ConditionsAqueous solution, standard physiological pH modeling

Eliminating pyridine protonation at physiological pH dramatically improves passive membrane permeability and mitigates basicity-driven hERG cardiotoxicity risks in drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

For process chemists seeking to functionalize the 6-position, the choice of halogen is critical. The highly electronegative fluorine stabilizes the negatively charged Meisenheimer intermediate during SNAr far better than chlorine. Quantitative kinetic studies demonstrate that 2-fluoropyridine derivatives react with nucleophiles (e.g., sodium ethoxide) approximately 320 times faster than their 2-chloropyridine counterparts [1]. This massive kinetic advantage applies directly to (6-fluoropyridin-3-yl)methanamine, allowing it to undergo rapid substitution with amines or alkoxides under mild conditions.

Evidence DimensionRelative SNAr reaction rate
Target Compound Data~320x relative reaction rate
Comparator Or Baseline(6-Chloropyridin-3-yl)methanamine (1x relative rate)
Quantified Difference320-fold acceleration in nucleophilic substitution
ConditionsReaction with alkoxide/amine nucleophiles in protic solvents

Enables mild, transition-metal-free late-stage functionalization, eliminating the need for expensive palladium catalysts and avoiding heavy-metal contamination in API synthesis.

Metabolic Stability and C-6 Oxidation Blockade

Unsubstituted pyridines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly via hydroxylation at the electron-rich ortho positions (C-2 and C-6). By utilizing (6-fluoropyridin-3-yl)methanamine instead of pyridin-3-ylmethanamine, the metabolically vulnerable C-6 position is completely blocked by the strong carbon-fluorine bond[1]. This substitution not only prevents C-6 hydroxylation but also deactivates the entire pyridine ring toward electrophilic oxidative attack due to the fluorine's electron-withdrawing nature.

Evidence DimensionSusceptibility to C-6 hydroxylation
Target Compound DataC-6 oxidation completely blocked
Comparator Or BaselinePyridin-3-ylmethanamine (highly susceptible to C-6 oxidation)
Quantified Difference100% reduction in C-6 targeted oxidative clearance
ConditionsIn vivo or microsomal CYP450 metabolism models

Prevents rapid metabolic clearance of downstream compounds, significantly extending the in vivo half-life of derived pharmaceuticals or agrochemicals.

Transition-Metal-Free Library Synthesis

Due to its 320-fold SNAr rate advantage over chloro-analogs [1], this compound is a highly effective starting material for generating diverse 6-substituted pyridine libraries. It allows process chemists to couple complex amines or alcohols at the 6-position without relying on expensive, heavy-metal cross-coupling catalysts.

CNS and Permeability-Driven Drug Design

Because the 6-fluoro substitution drops the pyridine pKa to approximately -0.44 [2], the resulting scaffolds remain unprotonated in the bloodstream. This makes the building block frequently selected for central nervous system (CNS) targets or oral drugs where passive membrane permeability is a strict requirement.

Agrochemical Photosystem II Inhibitors

In the development of post-emergence herbicides, incorporating the 6-fluoropyridin-3-yl motif has been shown to enhance environmental stability and biological efficacy compared to non-fluorinated or chlorinated analogs, primarily by resisting oxidative degradation in the field [3].

XLogP3

0.1

Wikipedia

2-Fluoro-5-(aminomethyl)pyridine

Dates

Last modified: 08-15-2023

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